molecular formula C14H9N3O4 B1367856 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid CAS No. 904817-17-0

2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid

Cat. No.: B1367856
CAS No.: 904817-17-0
M. Wt: 283.24 g/mol
InChI Key: DEOIUABBTFOUKH-UHFFFAOYSA-N
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Description

2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid is a heterocyclic compound that features a benzimidazole core substituted with a nitrophenyl group and a carboxylic acid group

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer activity, particularly against colon and breast cancer cell lines.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Biochemical Analysis

Biochemical Properties

2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their activity. This compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses. Additionally, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways or reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity .

Metabolic Pathways

2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses, energy metabolism, and detoxification processes. For example, it can modulate the activity of enzymes involved in the breakdown of reactive oxygen species, thereby influencing cellular redox balance .

Transport and Distribution

Within cells and tissues, 2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, affecting its localization and activity. The distribution of this compound within tissues can influence its overall biological effects .

Subcellular Localization

The subcellular localization of 2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy metabolism and apoptotic pathways. The precise localization of this compound within cells can determine its specific biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid typically involves the condensation of o-phenylenediamine with 4-nitrobenzaldehyde, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) are often employed.

Major Products

    Oxidation: Conversion to 2-(4-Amino-phenyl)-3H-benzoimidazole-4-carboxylic acid.

    Reduction: Formation of 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenyl group and a benzimidazole core makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c18-14(19)10-2-1-3-11-12(10)16-13(15-11)8-4-6-9(7-5-8)17(20)21/h1-7H,(H,15,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOIUABBTFOUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587718
Record name 2-(4-Nitrophenyl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-17-0
Record name 2-(4-Nitrophenyl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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